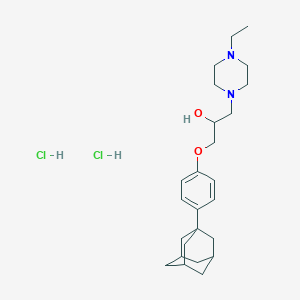
N-(4-Carbamoylphenyl)thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-carbamoylphenyl)thiophene-3-carboxamide”, also known as CCT010101, is an organic compound with the chemical formula C14H11N3O2S. It is a type of thiophene carboxamide derivative .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves several steps. For instance, the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular formula of “N-(4-carbamoylphenyl)thiophene-3-carboxamide” is C14H11N3O2S. The molecular weight is 246.28.Wissenschaftliche Forschungsanwendungen
- Therapeutische Eigenschaften: Diese Verbindungen weisen eine breite Palette therapeutischer Wirkungen auf, wie z. B. entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende und antimikrobielle Aktivitäten. Zusätzlich modulieren sie Östrogenrezeptoren und hemmen Kinasen .
- Thiophenderivate zeigen antimikrobielle Eigenschaften, was sie im Kampf gegen Infektionen relevant macht .
- Diese Verbindungen besitzen analgetische und entzündungshemmende Eigenschaften, die möglicherweise bei der Schmerzbehandlung helfen und Entzündungen reduzieren .
- Einige Thiophenderivate weisen antihypertensive Wirkungen auf, die bei der Behandlung von Bluthochdruck wertvoll sein könnten .
- Forschungen legen nahe, dass bestimmte Thiophenderivate, darunter N-(4-Carbamoylphenyl)thiophen-3-carboxamid, Antitumoreigenschaften haben könnten .
- Thiophen-basierte Verbindungen finden Anwendungen über die Medizin hinaus. So spielen sie beispielsweise eine Rolle bei der Herstellung von Leuchtdioden (LEDs) .
Medizinische Chemie
Antimikrobielle Aktivität
Analgetische und entzündungshemmende Wirkungen
Antihypertensives Potenzial
Antitumoraktivität
Materialwissenschaft
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Arzneimittelforschung bis zur Materialwissenschaft. Seine einzigartige Struktur und sein therapeutisches Potenzial machen es zu einem faszinierenden Thema für laufende Forschungsarbeiten . Wenn Sie weitere Details benötigen oder weitere Fragen haben, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
Target of Action
The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.
Mode of Action
N-(4-carbamoylphenyl)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.
Zukünftige Richtungen
Thiophene and its substituted derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Biochemische Analyse
Biochemical Properties
N-(4-carbamoylphenyl)thiophene-3-carboxamide has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in this complex.
Cellular Effects
The compound’s antitumor activity suggests that it has significant effects on various types of cells and cellular processes . It likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of N-(4-carbamoylphenyl)thiophene-3-carboxamide involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(4-carbamoylphenyl)thiophene-3-carboxamide at different dosages in animal models have not been fully explored. Its antitumor activity suggests that it could have significant effects, potentially including threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-carbamoylphenyl)thiophene-3-carboxamide likely interacts with enzymes or cofactors involved in metabolic pathways, given its inhibition of mitochondrial complex I . This could also include effects on metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJBHRXYYJTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
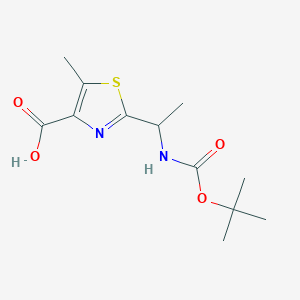
![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)

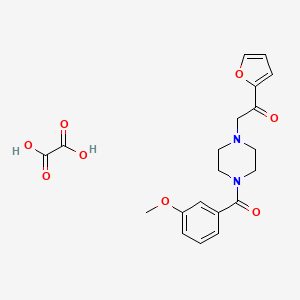

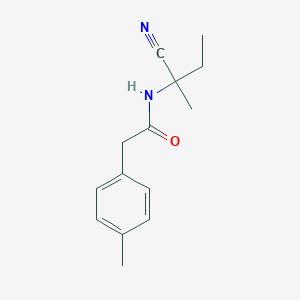
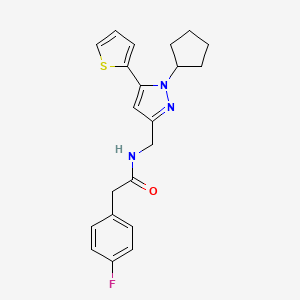
![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)
![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)
